3-fluoro-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-4-methoxybenzamide

Medicinal Chemistry Physicochemical Profiling Compound Library Design

This benzamide scaffold features a stereogenic center created by distinct furan-2-yl and furan-3-yl rings, offering unique 3D diversity for medicinal chemistry. Unlike symmetric bis-furan analogs, this mixed architecture enables scaffold-hopping for kinase, GPCR, and epigenetic targets. With a favorable logP of 2.82, tPSA of 73 Ų, and a single H-bond donor, it serves as an excellent tool to calibrate permeability models or explore late-stage fluorination and cross-coupling methodology. Procure directly for diversity-oriented screening libraries.

Molecular Formula C18H16FNO5
Molecular Weight 345.326
CAS No. 2034621-64-0
Cat. No. B2953815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-fluoro-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-4-methoxybenzamide
CAS2034621-64-0
Molecular FormulaC18H16FNO5
Molecular Weight345.326
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)NCC(C2=COC=C2)(C3=CC=CO3)O)F
InChIInChI=1S/C18H16FNO5/c1-23-15-5-4-12(9-14(15)19)17(21)20-11-18(22,13-6-8-24-10-13)16-3-2-7-25-16/h2-10,22H,11H2,1H3,(H,20,21)
InChIKeyWKCIFAHZBMMMOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Fluoro-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-4-methoxybenzamide (CAS 2034621-64-0) – Compound Identity and Procurement-Relevant Profile


3-Fluoro-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-4-methoxybenzamide (CAS 2034621-64-0) is a synthetic organic molecule belonging to the benzamide class, characterized by a 3-fluoro-4-methoxybenzamide core linked via an amide bond to a hydroxyethyl spacer that bears two distinct furan rings (furan-2-yl and furan-3-yl) . Its molecular formula is C18H16FNO5 and its molecular weight is 345.33 g/mol [1]. The compound is listed in the ZINC database of commercially available screening compounds but has no annotated biological activity in ChEMBL [1]. It is primarily offered by chemical suppliers as a research reagent or building block, and no peer-reviewed pharmacological studies were identified in the accessed literature.

Why Structurally Similar Furan-Benzamide Analogs Cannot Be Assumed Interchangeable with CAS 2034621-64-0


Although several furan- and benzamide-containing analogs share the same core scaffold, even a single substituent change—such as removal of the 3-fluoro group or replacement of the 4-methoxy group with an ethoxy moiety—can substantially alter key physicochemical properties including lipophilicity (logP), hydrogen-bonding capacity, and topological polar surface area (tPSA) [1]. These properties directly influence solubility, permeability, metabolic stability, and off-target binding, which are critical determinants in any reproducible biological assay or synthetic application. Therefore, generic substitution without explicit comparative performance data introduces uncontrolled variables that can compromise experimental reproducibility and lead to misinterpretation of structure-activity relationships.

Quantitative Differentiation Evidence for CAS 2034621-64-0 Relative to Its Closest Structurally Characterized Analogs


Molecular Weight and Formula Differentiation vs. the Non-Fluorinated Analog (CAS 2034454-28-7)

The target compound (C18H16FNO5, MW 345.33 g/mol) incorporates a 3-fluoro substituent on the benzamide ring, whereas the direct non-fluorinated analog N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-4-methoxybenzamide (CAS 2034454-28-7, C18H17NO5) has a molecular weight of 327.34 g/mol . The mass difference of 18 g/mol reflects the replacement of hydrogen with fluorine, which is known to enhance metabolic stability and modulate electronic effects in drug-like molecules.

Medicinal Chemistry Physicochemical Profiling Compound Library Design

Lipophilicity (logP) Comparison with a Bis-Furan Analog (CAS 2097924-19-9)

The computed logP of the target compound is 2.817 [1], whereas a structurally related analog bearing a bis(furan-2-yl)ethyl linker instead of the hydroxyethyl linker, N-[2,2-bis(furan-2-yl)ethyl]-3-fluoro-4-methoxybenzamide (CAS 2097924-19-9), has a reported logP of 3.38 [2]. The 0.56 log unit difference indicates that the hydroxyethyl group in the target compound reduces lipophilicity, which may translate to improved aqueous solubility and lower non-specific protein binding.

Drug Design ADME Prediction Lipophilicity Optimization

Hydrogen-Bonding Capacity and Polar Surface Area vs. the Ethoxy Analog (CAS 2034621-22-0)

The target compound has one hydrogen-bond donor (HBD), five hydrogen-bond acceptors (HBA), and a topological polar surface area (tPSA) of 73 Ų [1]. In contrast, 2-ethoxy-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]benzamide (CAS 2034621-22-0) differs in the benzamide substitution pattern (ethoxy vs. fluoro/methoxy) and exhibits a higher molecular weight (341.4 g/mol) ; its tPSA is predicted to be lower due to the absence of the fluoro substituent and altered electron distribution. The higher tPSA of the target compound may reduce passive membrane permeability but could enhance selectivity for targets with polar binding pockets.

Permeability Prediction Molecular Descriptor Analysis Lead Optimization

Structural Uniqueness: Mixed Furan-2-yl / Furan-3-yl Substitution Pattern

The target compound is distinguished from many benzamide-based analogs by the presence of two non-identical furan rings (furan-2-yl and furan-3-yl) attached to the same tetrahedral carbon, which also bears a hydroxy group . This arrangement creates a stereogenic center absent in analogs such as N-[2,2-bis(furan-2-yl)ethyl]-3-fluoro-4-methoxybenzamide (CAS 2097924-19-9), which carries two identical furan-2-yl rings [1]. The mixed furan pattern introduces three-dimensional shape diversity that can be exploited in fragment-based screening or scaffold-hopping campaigns.

Stereochemistry Scaffold Diversity Fragment-Based Drug Discovery

Recommended Procurement and Application Scenarios for 3-Fluoro-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-4-methoxybenzamide (CAS 2034621-64-0)


Scaffold-Hopping and Fragment-Based Lead Generation

The mixed furan-2-yl/furan-3-yl architecture creates a stereogenic center and a unique three-dimensional shape not found in symmetric bis-furan analogs. Medicinal chemistry groups seeking novel, patent-free starting points for kinase, GPCR, or epigenetic target families can use this compound as a scaffold-hopping fragment where three-dimensional diversity is a key selection criterion [1].

Physicochemical Property Calibration in Compound Libraries

With a measured logP of 2.817, tPSA of 73 Ų, and a single H-bond donor, this compound occupies a favorable region of drug-like chemical space. Procurement for inclusion in diversity-oriented screening libraries allows calibration of permeability and solubility models, especially when compared directly with the more lipophilic bis-furan analog (logP 3.38) [1][2].

Synthetic Methodology Development and Fluorination Chemistry Studies

The presence of both a fluorine atom and a methoxy group on the benzamide ring, combined with two distinct furan substituents, makes this compound a useful substrate for developing or optimizing late-stage fluorination, cross-coupling, or amidation methodologies. Synthetic chemists can leverage the compound's structural complexity to test reaction scope and functional group tolerance [1].

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